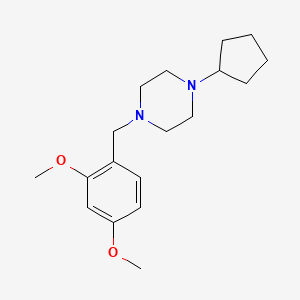![molecular formula C15H13N3O4 B5725987 [(Z)-[amino(pyridin-3-yl)methylidene]amino] 4-acetyloxybenzoate](/img/structure/B5725987.png)
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 4-acetyloxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 4-acetyloxybenzoate is a complex organic compound that features a pyridine ring and an acetyloxybenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino(pyridin-3-yl)methylidene]amino] 4-acetyloxybenzoate typically involves the condensation of 3-aminopyridine with 4-acetyloxybenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield the final product. Common reagents used in this synthesis include acetic acid, sodium hydroxide, and reducing agents such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 4-acetyloxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the acetyloxybenzoate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine or benzoate derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [(Z)-[amino(pyridin-3-yl)methylidene]amino] 4-acetyloxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential as a ligand in metal coordination complexes. These complexes can be used in various biochemical assays and as catalysts in enzymatic reactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of [(Z)-[amino(pyridin-3-yl)methylidene]amino] 4-acetyloxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate biochemical pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(Z)-[amino(pyridin-3-yl)methylidene]amino] 4-bromobenzoate
- [(Z)-[amino(pyridin-3-yl)methylidene]amino] 4-hydroxybenzoate
- [(Z)-[amino(pyridin-3-yl)methylidene]amino] 4-methoxybenzoate
Uniqueness
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 4-acetyloxybenzoate is unique due to its acetyloxy functional group, which imparts specific chemical properties such as increased reactivity and potential for esterification reactions. This makes it distinct from other similar compounds that may have different substituents on the benzoate moiety.
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 4-acetyloxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-10(19)21-13-6-4-11(5-7-13)15(20)22-18-14(16)12-3-2-8-17-9-12/h2-9H,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPPEKODRRZKDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)ON=C(C2=CN=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)O/N=C(/C2=CN=CC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
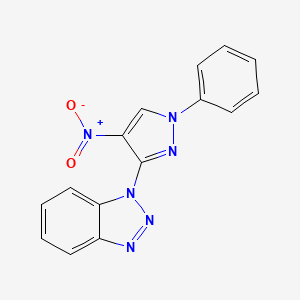
![4-[(E)-1-cyano-2-(furan-2-yl)ethenyl]benzonitrile](/img/structure/B5725920.png)
![4-methoxy-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5725930.png)
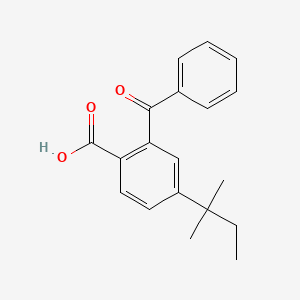
![1-methyl-N,N-dipropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B5725951.png)
![(1E)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[2-(piperidin-1-yl)ethoxy]ethanimine](/img/structure/B5725965.png)
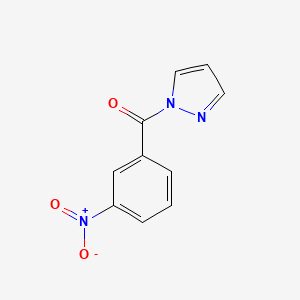
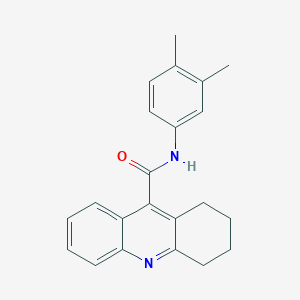
![N-[4-(tert-butylsulfamoyl)phenyl]-2-methoxyacetamide](/img/structure/B5725991.png)
![2-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B5725992.png)
![4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]aniline](/img/structure/B5726000.png)
![N-[2-(butanoylamino)phenyl]-3-methylbenzamide](/img/structure/B5726005.png)
![5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5726012.png)
